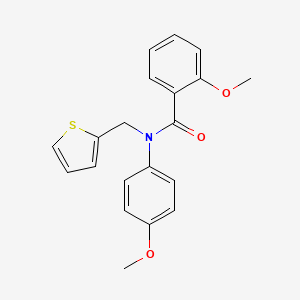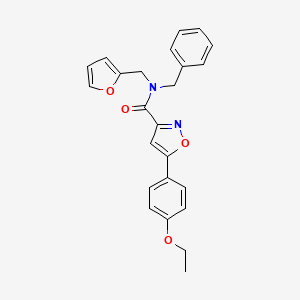![molecular formula C17H17N5O3 B14984928 2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14984928.png)
2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is an organic compound with a complex structure that includes a methoxyphenoxy group and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate. This intermediate is then reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine.
科学研究应用
2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Shares the methoxyphenoxy group but lacks the tetrazole ring.
4-(1H-1,2,3,4-Tetrazol-1-yl)aniline: Contains the tetrazole ring but lacks the methoxyphenoxy group.
Uniqueness
2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is unique due to the combination of the methoxyphenoxy group and the tetrazole ring in its structure
属性
分子式 |
C17H17N5O3 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
2-(2-methoxyphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N5O3/c1-12(25-16-6-4-3-5-15(16)24-2)17(23)19-13-7-9-14(10-8-13)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |
InChI 键 |
JMPSKVVNHQCNSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B14984849.png)
![2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B14984852.png)
![3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B14984863.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984864.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984868.png)
![2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B14984869.png)
![2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B14984872.png)

![5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14984894.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B14984906.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide](/img/structure/B14984917.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B14984931.png)
